

Btk-IN-41: A Technical Guide on its Potential in Autoimmune Disease Models

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Compound of Interest

Compound Name: Btk-IN-41

Cat. No.: B15579487

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Executive Summary

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and a growing number of autoimmune diseases. As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK plays a central role in the activation, proliferation, and differentiation of B-cells, as well as the function of various innate immune cells.^{[1][2][3][4][5]} Inhibition of this kinase is therefore a highly attractive strategy for mitigating the pathogenic B-cell activity and inflammation that characterize autoimmune disorders such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).^{[2][5]}

This technical guide focuses on **Btk-IN-41**, a potent inhibitor of BTK. While public domain data on **Btk-IN-41**'s application in autoimmune models is currently limited, its high in vitro potency suggests significant potential. This document will summarize the known quantitative data for **Btk-IN-41**, provide detailed, representative experimental protocols for evaluating such a compound in key autoimmune disease models, and visualize the core signaling pathways and experimental workflows. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic utility of potent BTK inhibitors like **Btk-IN-41** in autoimmunity.

Quantitative Data for Btk-IN-41

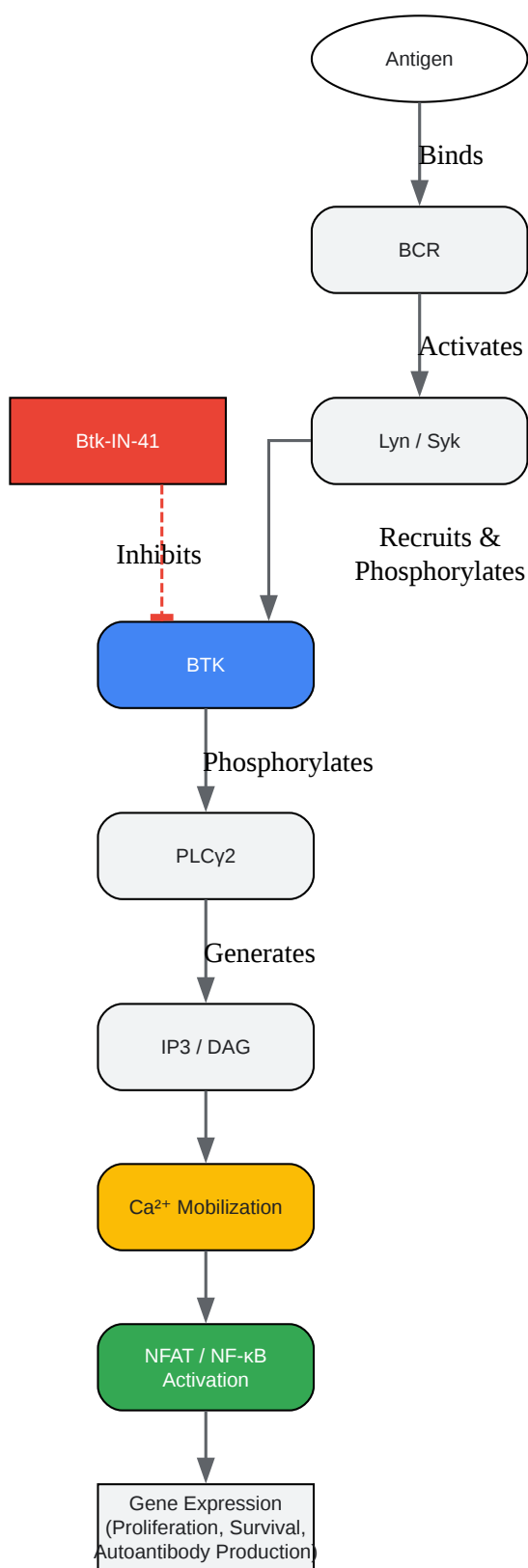
Btk-IN-41, also identified as Compound 47, has demonstrated high potency in in vitro assays. [2][6][7] The available data on its inhibitory activity is summarized below.

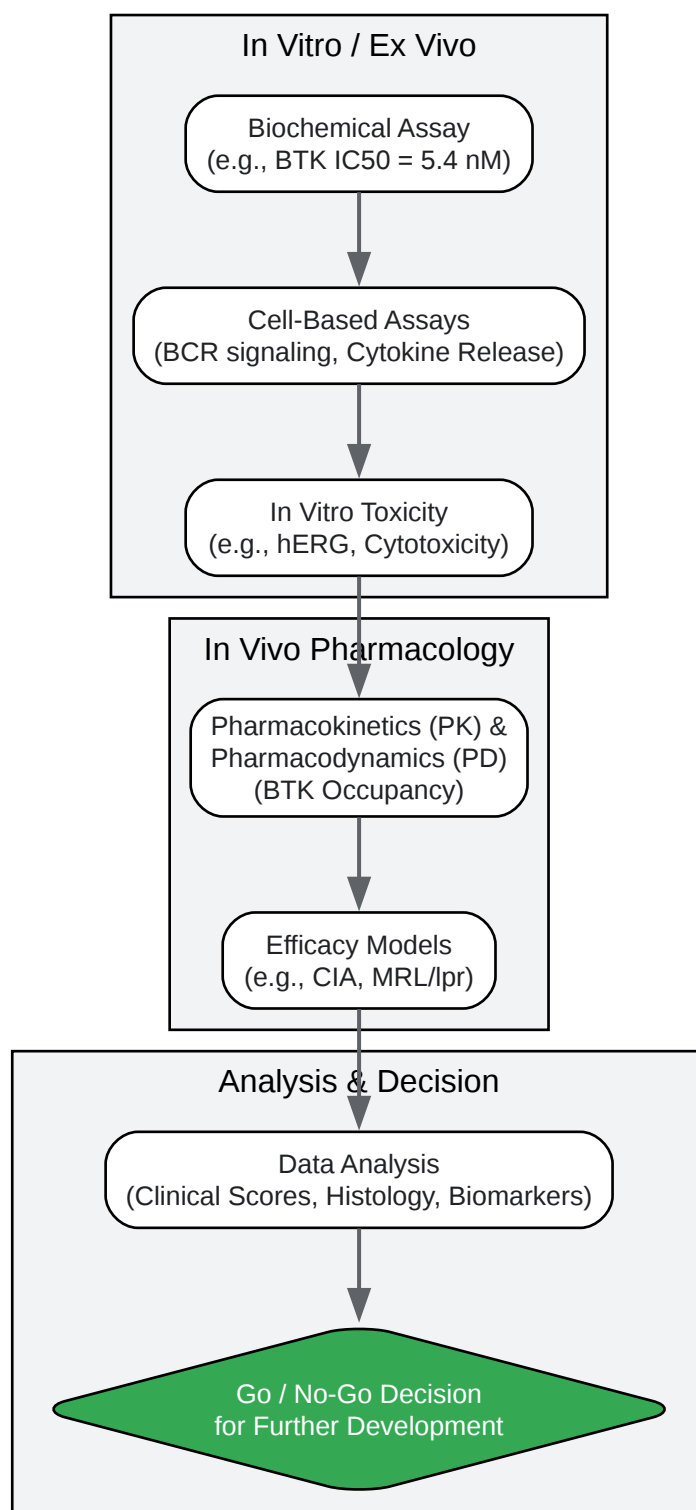
Parameter	Value	Assay/Cell Line	Source
IC50	5.4 nM	BTK enzyme assay	[2][6][7]
IC50	13.8 nM	TDM-8 (Diffuse Large B-cell Lymphoma) cell line	[2][3][8]

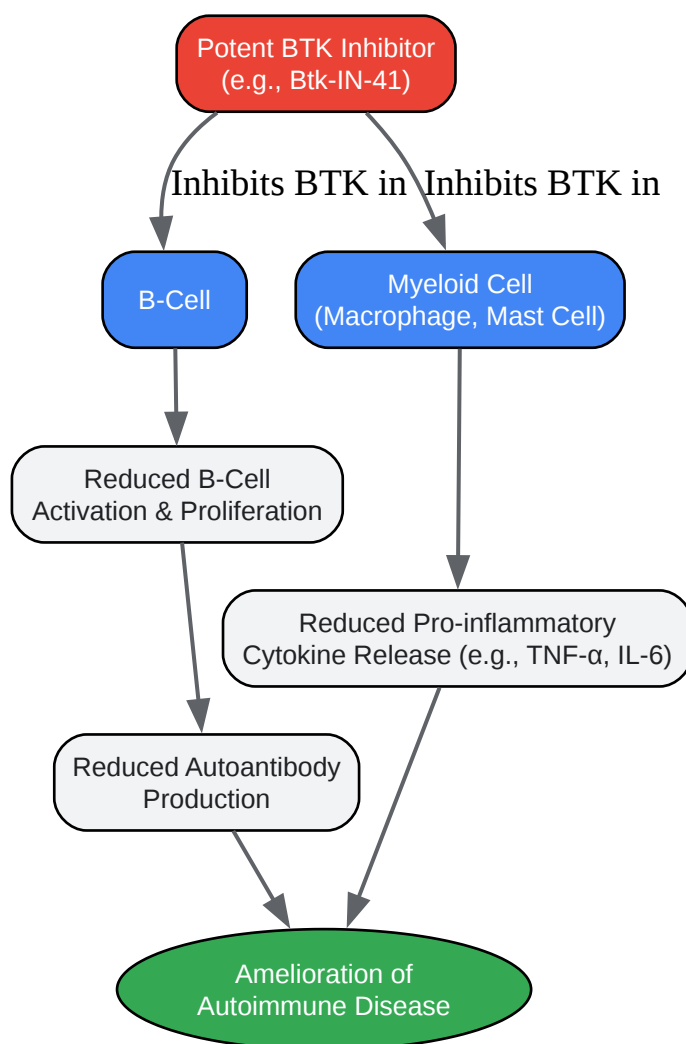
Table 1: In Vitro Inhibitory Activity of **Btk-IN-41**.

Core Signaling Pathway: BTK in B-Cell Activation

BTK is a crucial node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK, which in turn phosphorylates phospholipase C gamma 2 (PLCγ2). This initiates downstream signaling, culminating in calcium mobilization and the activation of transcription factors like NF-κB and NFAT, which drive B-cell proliferation, differentiation, and autoantibody production.[1] The inhibition of BTK by compounds such as **Btk-IN-41** is designed to block these critical downstream events.







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